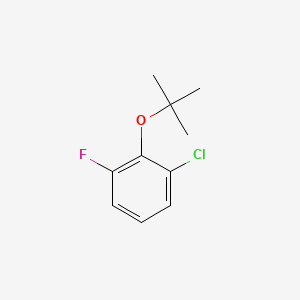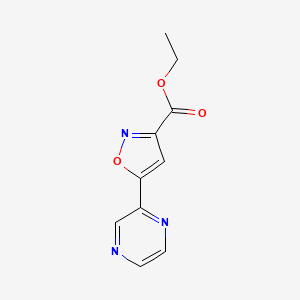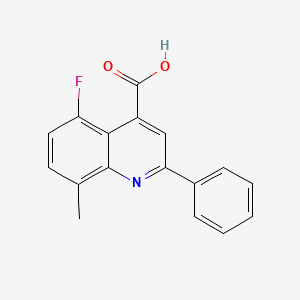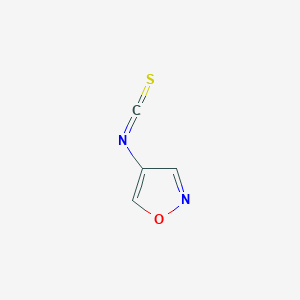
2-(tert-Butoxy)-1-chloro-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-1-chloro-3-fluorobenzene is an organic compound that features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1-chloro-3-fluorobenzene typically involves the introduction of the tert-butoxy group, chlorine, and fluorine onto a benzene ring. One common method involves the reaction of 2-chloro-3-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems can be employed to introduce the tert-butoxy group into the benzene ring, providing a more sustainable and efficient production method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: The tert-butoxy group can be eliminated under certain conditions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(tert-Butoxy)-1-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: It may serve as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-1-chloro-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. The chlorine and fluorine atoms can also participate in various chemical interactions, affecting the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxy)-6-chloropyridine
- 2-(tert-Butoxy)pyridine
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-(tert-Butoxy)-1-chloro-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and fluorine atoms, along with the tert-butoxy group, imparts distinct chemical properties that differentiate it from other similar compounds. These unique properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI Key |
NKSRZFILBPLTED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)

![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)




![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)




![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
